molecular formula C28H37ClO7 B1667901 Beclomethasone dipropionate CAS No. 5534-09-8

Beclomethasone dipropionate

Cat. No. B1667901
CAS RN: 5534-09-8
M. Wt: 521 g/mol
InChI Key: KUVIULQEHSCUHY-XYWKZLDCSA-N
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Description

Beclomethasone dipropionate is a synthetic corticosteroid with anti-inflammatory, antipruritic, and anti-allergy properties . It belongs to the family of medicines known as corticosteroids or steroids (cortisone-like medicines) . It is widely used to treat asthma, allergic rhinitis, and dermatoses .


Synthesis Analysis

Beclomethasone dipropionate can be synthesized from the readily available steroidal intermediate, 16β-methyl epoxide . The synthetic process is practical and scalable, with a gram-scale to kilogram-scale synthesis achieved with an 82% yield .


Molecular Structure Analysis

The molecular formula of Beclomethasone dipropionate is C28H37ClO7 . It is a steroid ester, an enone, a 20-oxo steroid, an 11beta-hydroxy steroid, a propanoate ester, a corticosteroid, a glucocorticoid, a 3-oxo-Delta (1),Delta (4)-steroid, and a chlorinated steroid .


Chemical Reactions Analysis

The degradation of Beclomethasone dipropionate in human plasma involves various enzyme-catalyzed and nonenzyme-catalyzed reactions . The solubilization performance of Beclomethasone dipropionate has been enhanced using hydroxypropyl-β-cyclodextrin (HP-β-CD) and ethanol .


Physical And Chemical Properties Analysis

The maximum solubility of Beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs) is approximately 1300 times its actual solubility . The particle size and zeta potential of Beclomethasone dipropionate-SSMs were 19.89 ± 0.67 nm and −28.03 ± 2.05 mV, respectively .

Scientific Research Applications

Beclomethasone dipropionate is a versatile steroidal drug with a variety of uses . Here are some of its applications:

  • Chronic Obstructive Pulmonary Disease (COPD)

    • Application : Beclomethasone dipropionate is used for the long-term prevention of bronchospasm in patients with COPD .
    • Method : It is administered through inhalation .
    • Results : It has been found effective in managing symptoms of COPD .
  • Mass Spectrometry

    • Application : Beclomethasone has been used in mass spectrometry methods for the analysis of β-agonists, corticosteroids, chloramphenicol and penicillins .
    • Method : It is used as a standard in mass spectrometry analysis .
    • Results : It helps in the identification and quantification of these compounds in samples .
  • Inflammatory Conditions of the GI Tract

    • Application : Beclomethasone dipropionate is used for the treatment of inflammatory conditions of the gastrointestinal tract .
    • Method : It is administered orally .
    • Results : It has been found effective in managing symptoms of various gastrointestinal conditions .
  • Mass Spectrometry

    • Application : Beclomethasone has been used in mass spectrometry methods for the analysis of β-agonists, corticosteroids, chloramphenicol and penicillins .
    • Method : It is used as a standard in mass spectrometry analysis .
    • Results : It helps in the identification and quantification of these compounds in samples .

Safety And Hazards

Beclomethasone dipropionate may damage fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Improvement in asthma symptoms can occur within 24 hours of the beginning of treatment with Beclomethasone dipropionate and should be expected within the first or second week, but maximum benefit should not be expected until 3 to 4 weeks of therapy . The potential clinical efficacy of Beclomethasone dipropionate may be better than 5-ASA .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVIULQEHSCUHY-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048730
Record name Beclazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.08e-03 g/L
Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Beclomethasone dipropionate is a corticosteroid and prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions. 17-BMP has been shown _in vitro_ to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone and 25 times that of beclomethasone dipropionate. Upon binding of the ligand, the glucocorticoid receptors dimerize and translocate into the nucleus, where they subsequently bind to glucocorticoid response elements (GRE) on glucocorticoid-responsive genes, leading to changes in transcription. There are several proposed mechanisms for the anti-inflammatory action of corticosteroids. Corticosteroids may work by increasing the transcription of genes coding for anti-inflammatory proteins, including lipocortin-1 and interleukin-10. Corticosteroids were also shown to inhibit the expression of multiple genes that encode pro-inflammatory factors, such as cytokines, chemokines, and adhesion molecules, that are activated during the chronic inflammatory process. This is thought to be due to the direct inhibitory interaction between activated glucocorticoid receptors and activated pro-inflammatory transcription factors, such as nuclear factor-kappa B and activator protein-1. Chronic inflammation is often characterized by enhanced expression of these transcription factors that bind to and activate coactivator molecules, which then acetylate core histones to switch on gene transcription to further amplify the inflammatory process. Corticosteroids suppress the multiple inflammatory gene expression by promoting histone deacetylation, resulting in tighter coiling of DNA and reduced access of transcription factors to their binding sites.
Record name Beclomethasone dipropionate
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Product Name

Beclomethasone dipropionate

CAS RN

5534-09-8
Record name Beclomethasone dipropionate
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Record name Beclomethasone dipropionate [USAN:USP]
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Record name Beclomethasone dipropionate
Source DrugBank
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Record name Beclazone
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Record name 9-chloro-11β-hydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate
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Record name BECLOMETHASONE DIPROPIONATE
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Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208-210, 117 - 120 °C
Record name Beclomethasone dipropionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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